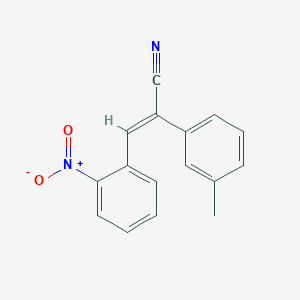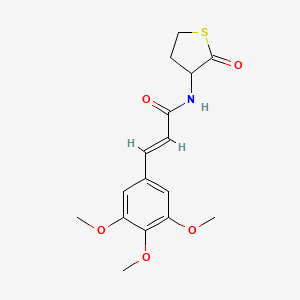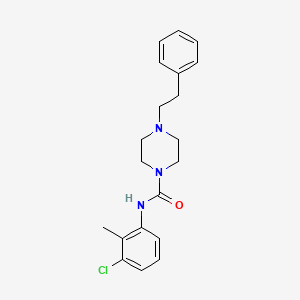
2-(3-methylphenyl)-3-(2-nitrophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylphenyl)-3-(2-nitrophenyl)acrylonitrile is a chemical compound that belongs to the family of acrylonitrile derivatives. It is a yellowish crystalline solid with a molecular formula of C16H11N2O2. This compound has gained significant attention in scientific research due to its potential applications in medicinal chemistry and material science.
Mechanism of Action
The exact mechanism of action of 2-(3-methylphenyl)-3-(2-nitrophenyl)acrylonitrile is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the cell membrane of bacteria and fungi. Additionally, this compound is thought to exert its anti-inflammatory and antioxidant effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-methylphenyl)-3-(2-nitrophenyl)acrylonitrile can significantly reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, indicating its potential as a therapeutic agent for oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(3-methylphenyl)-3-(2-nitrophenyl)acrylonitrile is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against a range of bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-(3-methylphenyl)-3-(2-nitrophenyl)acrylonitrile. One potential area of research is the development of new drugs for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in material science. Finally, the synthesis of new derivatives of 2-(3-methylphenyl)-3-(2-nitrophenyl)acrylonitrile with improved solubility and bioavailability is an area of active research.
Synthesis Methods
The synthesis of 2-(3-methylphenyl)-3-(2-nitrophenyl)acrylonitrile involves the condensation reaction between 3-methylbenzaldehyde and 2-nitrobenzaldehyde in the presence of sodium hydroxide and acetonitrile. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the final product. The yield of this reaction is typically around 70-80%.
Scientific Research Applications
2-(3-methylphenyl)-3-(2-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant antimicrobial activity against a range of bacterial and fungal strains. Additionally, this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
(E)-2-(3-methylphenyl)-3-(2-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-12-5-4-7-13(9-12)15(11-17)10-14-6-2-3-8-16(14)18(19)20/h2-10H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHREDPHBRQFAB-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=C\C2=CC=CC=C2[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chloro-7-methoxy-3-quinolinyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5312312.png)
![(4aS*,8aR*)-6-pyrimidin-2-yl-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5312315.png)

![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(2E)-3-phenylprop-2-enoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5312325.png)
![rel-(4aS,8aR)-6-[(1-allyl-1H-pyrazol-4-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5312334.png)

![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylpiperazine](/img/structure/B5312361.png)
![ethyl 5-ethyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5312378.png)

![6-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5312394.png)
![7-[(2,3-dichlorophenyl)sulfonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5312395.png)
![4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid](/img/structure/B5312401.png)
